physical and chemical properties of 1-Bromo-2,6-difluorobenzene-d3
physical and chemical properties of 1-Bromo-2,6-difluorobenzene-d3
An In-depth Technical Guide to 1-Bromo-2,6-difluorobenzene-d3: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Foreword: The Strategic Role of Isotopic Labeling in Modern Research
In the landscape of precision-driven scientific inquiry, particularly within pharmaceutical and materials science, the ability to trace, quantify, and understand molecular behavior is paramount. Stable isotope-labeled compounds, such as 1-Bromo-2,6-difluorobenzene-d3, represent a cornerstone of modern analytical and metabolic research. The substitution of hydrogen with its heavier, non-radioactive isotope, deuterium, creates a molecule that is chemically analogous to its parent compound but physically distinguishable by mass spectrometry. This subtle modification provides a powerful tool for researchers, enabling a level of analytical precision and accuracy that is often unattainable with other methods.[1][2][3]
This guide offers a comprehensive exploration of 1-Bromo-2,6-difluorobenzene-d3, a deuterated halogenated aromatic compound. We will delve into its fundamental physical and chemical properties, outline a logical synthetic approach, and discuss its critical applications. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of deuterated internal standards and building blocks in their work.
Section 1: Core Physicochemical Characteristics
Understanding the fundamental properties of 1-Bromo-2,6-difluorobenzene-d3 is essential for its effective application. While extensive experimental data for the deuterated species is not always available, the properties of its non-deuterated analog, 1-Bromo-2,6-difluorobenzene (CAS RN: 64248-56-2), serve as a very close proxy.[4][5] The introduction of deuterium atoms has a negligible effect on most physical properties other than molecular weight.
Identity and General Properties
| Identifier | Value | Source(s) |
| IUPAC Name | 1-bromo-3,4,5-trideuterio-2,6-difluorobenzene | [] |
| Synonyms | 2,6-Difluorobromobenzene-d3 | [] |
| CAS Number | 1219803-73-2 | [][7] |
| Molecular Formula | C₆D₃BrF₂ | |
| Molecular Weight | 196.01 g/mol | [8] |
Tabulated Physical and Chemical Properties
The following table summarizes key physicochemical data. Data for the non-deuterated analog (1-Bromo-2,6-difluorobenzene) is provided as a reliable estimate for the deuterated compound.
| Property | Value (for 1-Bromo-2,6-difluorobenzene) | Source(s) |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [9][10] |
| Boiling Point | 156-157 °C / 760 mmHg | [11] |
| Refractive Index (n20/D) | 1.51 (lit.) | [12][13][14] |
| Purity | >98.0% (GC) | [9][10] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents. | [15] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [12] |
Section 2: The Chemistry of Fluorinated Aromatics and Isotopic Labeling
The chemical behavior of 1-Bromo-2,6-difluorobenzene-d3 is dictated by the interplay of its substituents on the aromatic ring. The two fluorine atoms and the bromine atom significantly influence the electron density and reactivity of the benzene ring.
Electronic Effects and Stability
Fluorine is the most electronegative element, and its presence on the aromatic ring has profound effects. The strong carbon-fluorine bond contributes to high thermal and chemical stability.[16] The fluorine atoms withdraw electron density from the ring via the inductive effect, which can increase the compound's resistance to addition reactions and enhance its thermostability.[17] This inherent stability is a desirable trait for internal standards, which must remain intact throughout analytical procedures.[2]
Reactivity and Functionalization
While generally stable, the bromine atom on the ring serves as a reactive handle for further chemical modifications. It can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecules.[12] This makes 1-Bromo-2,6-difluorobenzene and its deuterated analog valuable building blocks in organic synthesis, particularly in the creation of novel pharmaceutical candidates where fluorinated aromatic moieties are often incorporated to improve metabolic stability and bioavailability.[18][19][20]
Section 3: Synthesis and Isotopic Incorporation
A robust and reproducible synthesis is critical for the production of high-purity deuterated standards. While specific protocols for 1-Bromo-2,6-difluorobenzene-d3 are proprietary, a logical synthetic route can be proposed based on established organofluorine chemistry. The most plausible approach involves the deuteration of a suitable precursor followed by a Sandmeyer-type reaction.
Proposed Synthetic Pathway
A feasible synthesis would likely start with 2,6-difluoroaniline. The aromatic protons can be exchanged for deuterium under acidic or basic conditions using a deuterium source like D₂O. The resulting deuterated aniline can then undergo a Sandmeyer reaction, where the amine group is converted to a diazonium salt and subsequently displaced by a bromide ion.
Caption: Proposed synthesis of 1-Bromo-2,6-difluorobenzene-d3.
Experimental Protocol: Sandmeyer Reaction (Non-Deuterated Analog)
The following protocol describes the synthesis of 1-Bromo-2,6-difluorobenzene from 2,6-difluoroaniline. This procedure can be adapted for the deuterated analog by starting with 2,6-difluoroaniline-d3. The Schiemann reaction is a well-established method for converting arylamines to aryl fluorides and related halides.[11]
CAUTION: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Diazotization of 2,6-Difluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-difluoroaniline in an aqueous solution of hydrobromic acid (HBr, ~48%).
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C to prevent decomposition of the diazonium salt.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the 2,6-difluorobenzenediazonium bromide salt.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr and cool it in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the CuBr mixture. Vigorous evolution of nitrogen gas will be observed.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir until gas evolution ceases.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel. The organic layer, containing the product, is typically denser than the aqueous layer.
-
Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover any residual product.
-
Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate (to neutralize excess acid), and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield pure 1-Bromo-2,6-difluorobenzene.[11]
Section 4: Applications in Research and Drug Development
The primary and most critical application of 1-Bromo-2,6-difluorobenzene-d3 is its use as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1][]
The Gold Standard for Bioanalysis
In pharmacokinetic (PK) studies, which are fundamental to drug development, accurate quantification of a drug candidate in biological matrices like plasma or tissue is essential.[1] LC-MS is the preferred analytical technique due to its high sensitivity and specificity. However, the accuracy of LC-MS can be compromised by several factors, including:
-
Variability in sample preparation and extraction recovery.
-
Matrix effects (ion suppression or enhancement in the MS source).[21]
-
Instrumental drift and injection volume inconsistencies.[3]
A stable isotope-labeled internal standard (SIL-IS), like 1-Bromo-2,6-difluorobenzene-d3, is the ideal tool to correct for these variabilities.[1][21] Because it is chemically identical to the analyte (the non-deuterated compound), it co-elutes during chromatography and experiences the same extraction losses and matrix effects.[1] The mass spectrometer, however, can distinguish between the analyte and the heavier deuterated standard. By calculating the ratio of the analyte signal to the internal standard signal, these sources of error are normalized, leading to highly accurate and precise quantification.[3] The European Medicines Agency (EMA) has noted that over 90% of bioanalytical method validations submitted to them incorporate SIL-IS, highlighting their regulatory acceptance and importance.[1][21]
Caption: General workflow for bioanalysis using a deuterated internal standard.
Mechanistic and Tracer Studies
Beyond its role as an internal standard, 1-Bromo-2,6-difluorobenzene-d3 can be used as a labeled tracer in mechanistic studies to track the fate of halogenated aromatic compounds in chemical reactions or biological systems.[]
Section 5: Spectroscopic Characterization
Detailed spectroscopic data for 1-Bromo-2,6-difluorobenzene-d3 is not widely published. However, the data for the non-deuterated analog is well-documented and provides a basis for what to expect, with key differences arising from the deuterium substitution.
-
¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals corresponding to the aromatic protons would be absent or significantly reduced, confirming successful deuteration. The spectrum of the non-deuterated analog shows characteristic multiplets for the aromatic protons.[22][23]
-
¹⁹F NMR: The fluorine NMR spectrum would be largely unaffected by the deuterium substitution on adjacent carbons and would show a signal characteristic of the 2,6-difluoro substitution pattern.[24]
-
Mass Spectrometry: In the mass spectrum, the molecular ion peak for the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) compared to the non-deuterated analog (192.99 g/mol ).[9][22] This mass difference is the fundamental principle behind its use as an internal standard. The spectrum will also retain the characteristic isotopic pattern of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 Da).
Section 6: Safety and Handling
The safety and handling precautions for 1-Bromo-2,6-difluorobenzene-d3 should be considered the same as for its non-deuterated counterpart.
-
Hazard Classification: It is classified as a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[12][22]
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[12]
-
Compatibility: Avoid contact with strong oxidizing agents and reactive metals.[15]
Conclusion
1-Bromo-2,6-difluorobenzene-d3 is more than just a chemical reagent; it is an enabling tool for high-fidelity scientific research. Its utility as a stable isotope-labeled internal standard directly addresses the challenges of variability and matrix effects in sensitive LC-MS bioanalysis, thereby enhancing the accuracy and reliability of pharmacokinetic data crucial for drug development.[1][21] Its structural features also position it as a valuable building block for the synthesis of complex fluorinated molecules. This guide has provided a foundational understanding of its properties, a logical pathway for its synthesis, and a clear rationale for its application, underscoring its significance for researchers at the forefront of chemical and pharmaceutical innovation.
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